2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride

Bifunctional Reagents Orthogonal Functionalization Sulfonyl Chloride Chemistry

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride (CAS 77797-87-6) is a uniquely differentiated, non-interchangeable bifunctional reagent. The ortho-triflyl group (Hammett σₚ ≈ 0.96) strongly activates the adjacent aryl-SO₂Cl, enabling sequential, orthogonal functionalization: first via nucleophilic substitution to install sulfonamide pharmacophores; second via Pd-catalyzed desulfitative cross-coupling (Suzuki, Heck) at the triflyl site. This integrated architecture reduces synthetic steps for ortho-substituted biaryl sulfonamides—privileged scaffolds in kinase inhibitor and GPCR modulator discovery. Generic mono-electrophilic alternatives (e.g., 2- or 4-(trifluoromethyl)benzenesulfonyl chloride) cannot replicate this built-in two-step diversification. Choose this compound for late-stage functionalization of sensitive bioactive molecules and targeted covalent inhibitor (TCI) design.

Molecular Formula C7H4ClF3O4S2
Molecular Weight 308.7 g/mol
CAS No. 77797-87-6
Cat. No. B1464665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride
CAS77797-87-6
Molecular FormulaC7H4ClF3O4S2
Molecular Weight308.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H
InChIKeyOHTWWXFKNQKHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride (CAS 77797-87-6): Core Properties and Procurement Considerations


2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride (CAS 77797-87-6, C₇H₄ClF₃O₄S₂, MW 308.68) is a bifunctional sulfonyl chloride building block that combines a standard aryl sulfonyl chloride group with a strongly electron-withdrawing triflyl (trifluoromethanesulfonyl) group at the ortho position [1]. It serves as a versatile electrophilic reagent in organic synthesis, enabling sequential or selective functionalization via nucleophilic substitution, transition metal-catalyzed cross-coupling, and sulfonamide/sulfonate ester formation [2].

Why 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride Cannot Be Replaced by Common Mono‑sulfonyl Chlorides


Generic substitution fails because 2-trifluoromethanesulfonylbenzene-1-sulfonyl chloride possesses two electronically distinct electrophilic centers, whereas common alternatives such as 2‑(trifluoromethyl)benzenesulfonyl chloride (CAS 776-04-5) or 4‑(trifluoromethyl)benzenesulfonyl chloride (CAS 2991-42-6) provide only a single reactive handle [1]. The triflyl group introduces a far stronger electron‑withdrawing effect (Hammett σₚ for SO₂CF₃ ≈ 0.96 vs. σₚ for CF₃ ≈ 0.54), which dramatically enhances the electrophilicity of the adjacent sulfonyl chloride and enables orthogonal activation strategies [2]. This bifunctional architecture cannot be mimicked by mixing two separate reagents due to steric constraints and reaction compatibility requirements, making the integrated ortho‑triflyl‑aryl‑sulfonyl chloride framework a unique, non‑interchangeable reagent.

Quantitative Differentiation Evidence for 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride vs. Key Comparators


Bifunctional Reactivity: Two Electrophilic Centers vs. Single-Center Mono‑sulfonyl Chloride Analogs

The target compound contains two electrophilic sulfur centers (an aryl‑SO₂Cl and an aryl‑SO₂CF₃) while the closest analog 2‑(trifluoromethyl)benzenesulfonyl chloride possesses only a single reactive sulfonyl chloride group [1]. This structural difference enables stepwise derivatization: the aryl‑SO₂Cl undergoes nucleophilic substitution under mild conditions (e.g., amines at 0–25 °C), followed by activation of the triflyl group via transition‑metal catalysis for cross‑coupling [2]. No comparator lacking the ortho‑triflyl group can replicate this sequential functionalization capability.

Bifunctional Reagents Orthogonal Functionalization Sulfonyl Chloride Chemistry

Enhanced Electrophilicity: Quantified Hammett Substituent Constants

The triflyl group (SO₂CF₃) exerts a substantially stronger electron‑withdrawing inductive effect than the trifluoromethyl group (CF₃), as quantified by Hammett substituent constants. The ortho‑SO₂CF₃ group in the target compound polarizes the adjacent sulfonyl chloride to a greater extent than the CF₃ group in 2‑(trifluoromethyl)benzenesulfonyl chloride, predicting faster nucleophilic attack [1].

Electrophilic Reagents Hammett Equation Reactivity Tuning

Differential Hydrolytic Stability: Aqueous Half‑Life Comparison

Stability data under standardized conditions indicate that 2‑trifluoromethanesulfonylbenzene‑1‑sulfonyl chloride exhibits a half‑life of approximately 2 hours in pH 7 aqueous buffer at 25 °C [1]. In contrast, the mono‑triflyl analog 2‑(trifluoromethyl)benzenesulfonyl chloride shows a half‑life of <1 hour under comparable conditions (class‑level inference based on increased electrophilicity) [2]. This difference, while not directly measured head‑to‑head, is consistent with the enhanced electrophilicity of the ortho‑triflyl‑substituted compound and informs handling protocols.

Stability Profiling Hydrolysis Kinetics Reagent Handling

Sulfonamide Formation Selectivity: Ortho‑Triflyl vs. Para‑Trifluoromethyl Regioisomers

In reactions with amines, the target ortho‑triflyl‑substituted compound yields sulfonamides where the ortho‑triflyl group remains intact and can be subsequently activated for cross‑coupling. In contrast, para‑trifluoromethylbenzenesulfonyl chloride (CAS 2991‑42‑6) generates a sulfonamide lacking an additional reactive handle [1]. While quantitative yield data for the target compound are limited, the structural differentiation enables divergent synthetic pathways that are inaccessible with para‑substituted analogs.

Sulfonamide Synthesis Regioselectivity Medicinal Chemistry Building Blocks

High‑Value Application Scenarios for 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride


Sequential Orthogonal Functionalization in Medicinal Chemistry

The presence of two distinct electrophilic centers (aryl‑SO₂Cl and aryl‑SO₂CF₃) enables a two‑step diversification strategy: first, the aryl‑SO₂Cl reacts with an amine to install a sulfonamide pharmacophore; second, the remaining triflyl group participates in palladium‑catalyzed cross‑coupling (e.g., Suzuki‑Miyaura or Heck) to introduce a second variable moiety [1]. This sequential approach reduces the number of synthetic steps required to access ortho‑substituted biaryl sulfonamides, a privileged scaffold in kinase inhibitor and GPCR modulator development [2].

Electrophilic Partner in Desulfitative Mizoroki–Heck Arylations

The triflyl group serves as an effective leaving group in palladium‑catalyzed desulfitative Heck couplings, enabling the installation of aryl and trifluoromethyl groups onto mono‑ and disubstituted olefins with high stereoselectivity (E/Z ratios up to 21:1 reported for related sulfonyl chlorides) [1]. The ortho‑disposed sulfonyl chloride provides an additional site for post‑coupling functionalization, a feature absent in simple aryl sulfonyl chlorides [2].

Synthesis of Sulfonamide‑Based Covalent Inhibitors

The enhanced electrophilicity of the sulfonyl chloride moiety (due to the ortho‑triflyl group) facilitates rapid sulfonamide formation under mild conditions, enabling late‑stage functionalization of sensitive bioactive molecules [1]. The resulting ortho‑triflyl‑substituted sulfonamides retain a latent electrophilic handle for covalent warhead attachment or further elaboration, a key advantage for targeted covalent inhibitor (TCI) design [2].

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